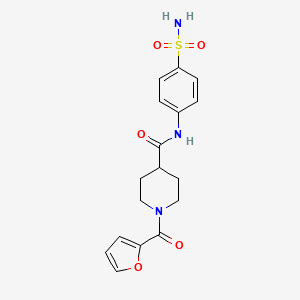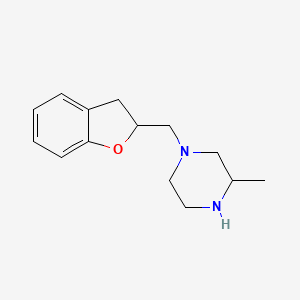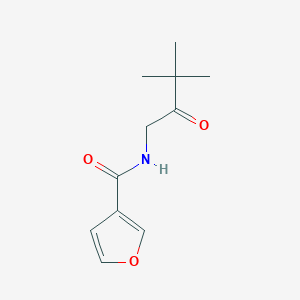
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, also known as FCPI, is a compound with potential applications in scientific research. FCPI is a piperidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is its potential as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the potential side effects of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide and its optimal dosage for different applications.
Zukünftige Richtungen
There are several future directions for 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide research. One direction is to further investigate its mechanism of action, which can help optimize its use in cancer therapy. Another direction is to study its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to determine the potential side effects of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide and its optimal dosage for different applications. Overall, 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has shown promising results in scientific research and has potential applications in various fields.
Synthesemethoden
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can be synthesized through various methods, including the use of piperidine and furan-2-carboxylic acid as starting materials. The synthesis involves the addition of a sulfamoyl group to the piperidine ring and a furan-2-carbonyl group to the nitrogen atom of the piperidine ring. The final product is a white crystalline powder that can be purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c18-26(23,24)14-5-3-13(4-6-14)19-16(21)12-7-9-20(10-8-12)17(22)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODJXQMXHSCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)